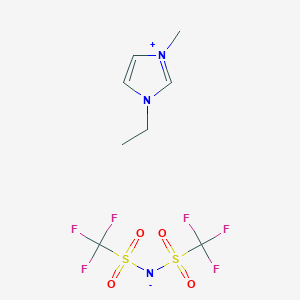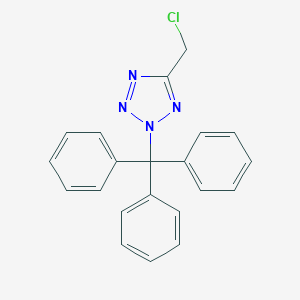
5-Chloromethyl-2-trityl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives often involves [3+2] cycloaddition reactions between nitriles and azides, with various catalysts enhancing the reaction rate and selectivity. For instance, Cu-Zn alloy nanopowder has been employed as a catalyst in the synthesis of 5-substituted 1H-tetrazoles, showcasing efficient [3+2] cycloaddition reactions that lead to a diverse array of tetrazole derivatives (Aridoss & Laali, 2011).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including 5-Chloromethyl-2-trityl-2H-tetrazole, is characterized by X-ray crystallography. The analysis reveals insights into the molecular orientation, interatomic distances, and π···π stacking interactions, which are crucial for understanding the compound's reactivity and properties (Zhao et al., 2013).
Chemical Reactions and Properties
Tetrazoles are known for their reactivity towards various chemical transformations, including alkylation, which can lead to isomeric products. The alkylation of tetrazole salts has been explored to afford two isomers at positions 1 and 2 of the tetrazole ring, demonstrating the compound's versatility in organic synthesis (Smirnov & Gordeev, 2020).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are pivotal for the practical application of tetrazole derivatives. The polymorphism of tetrazole compounds, for instance, affects their solubility and stability, which are critical parameters in pharmaceutical formulations (Zhao et al., 2013).
Chemical Properties Analysis
The chemical properties of tetrazoles, including acidity, basicity, and the ability to form hydrogen bonds, are essential for their biological activity and interaction with other molecules. Quantitative studies on the hydrogen bonding capability of tetrazoles provide valuable insights into their potential applications in drug design and material science (Kaplanskiy et al., 2023).
Applications De Recherche Scientifique
Synthesis and Functionalization of Tetrazoles
Tetrazoles, including 5-Chloromethyl-2-trityl-2H-tetrazole, have a broad spectrum of applications in various fields of chemistry and pharmacology. They serve as valuable intermediates in organic synthesis, particularly in the construction of other heterocyclic compounds. Their utility extends beyond simple intermediates; they are crucial in drug design for their bioisosteric resemblance to carboxylic acids, offering similar acidity but with enhanced lipophilicity and metabolic stability. This makes them integral in medicinal chemistry for improving pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis and functionalization of tetrazoles, including methods based on proton catalysis, Lewis acids, and reactions involving organometallic or organosilicon azides, have been extensively explored. These synthetic routes aim to address the challenge of regioselectivity in functionalizing tetrazoles, often resulting in the formation of 1,5- and 2,5-disubstituted tetrazoles. Advances in microwave-assisted synthesis have also been noted, demonstrating the evolving nature of tetrazole chemistry (Roh, Vávrová, & Hrabálek, 2012).
Reagents for Cross-Coupling Reactions
The utility of tetrazole derivatives extends to facilitating cross-coupling reactions, such as the Stille reaction, to generate aryl- and heteroaryl-tetrazoles. Specifically, compounds like 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole have been employed for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles. This process involves copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling and highlights the versatility of tetrazole derivatives in organic synthesis, offering a pathway to synthesize complex tetrazole-containing molecules with potential application in various domains including pharmaceuticals (Bookser, 2000).
Alkylation Reactions
Alkylation of 5-substituted tetrazoles, such as 5-Chloromethyl-2-trityl-2H-tetrazole, under phase-transfer catalysis conditions, demonstrates the chemical versatility of these compounds. The formation of isomeric methoxymethyltetrazoles and the high regioselectivity observed in reactions with α-methylstyrene for synthesizing 2-(α,α-dimethylbenzyl)tetrazoles underscore the potential of tetrazole derivatives in organic synthesis. Such reactions pave the way for the development of new materials and molecules with specific functional attributes, expanding the scope of tetrazole application in scientific research (Myznikov, Artamonova, Koldobskii, & Hrabálek, 2004).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-trityltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAMXQYKCRSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-trityl-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

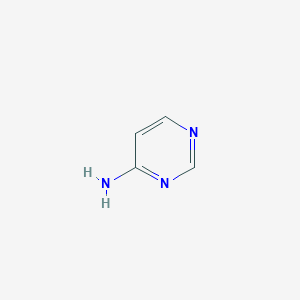
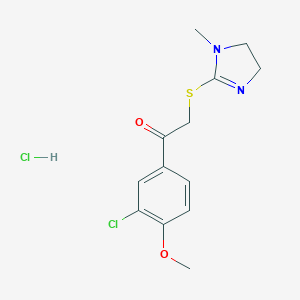
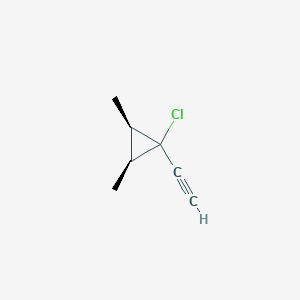


![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)

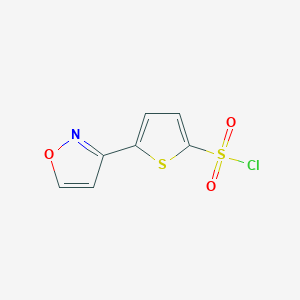

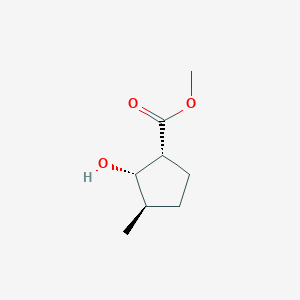
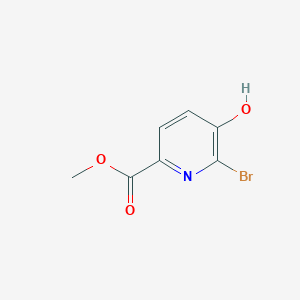
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)

